4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL is a compound that features a thiophene ring, which is a sulfur-containing heterocycle. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .
Industrial Production Methods: Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as enzyme inhibitors or receptor modulators, affecting various biological processes . The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
2-Aminothiophene: A derivative with an amino group at the 2-position.
3,3-Dimethylbutanol: A structurally similar compound without the thiophene ring.
Uniqueness: 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL is unique due to the presence of both the thiophene ring and the amino group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17NOS |
---|---|
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
4-amino-3,3-dimethyl-2-thiophen-2-ylbutan-2-ol |
InChI |
InChI=1S/C10H17NOS/c1-9(2,7-11)10(3,12)8-5-4-6-13-8/h4-6,12H,7,11H2,1-3H3 |
InChI-Schlüssel |
OBZSZKZWJUEDPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C(C)(C1=CC=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.